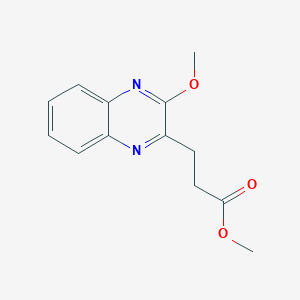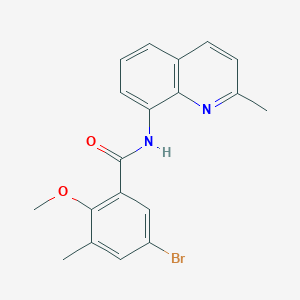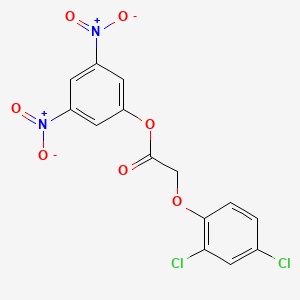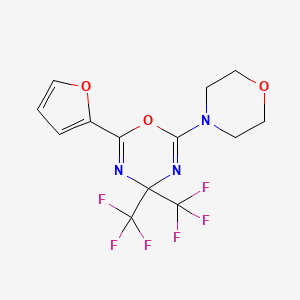![molecular formula C30H34N4O4 B15021870 N'~1~,N'~10~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}decanedihydrazide](/img/structure/B15021870.png)
N'~1~,N'~10~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}decanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes two prop-2-yn-1-yloxyphenyl groups attached to a decanedihydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE typically involves the following steps:
Formation of the Prop-2-yn-1-yloxyphenyl Intermediate: This step involves the reaction of prop-2-yn-1-ol with a suitable phenyl derivative under basic conditions to form the prop-2-yn-1-yloxyphenyl intermediate.
Condensation Reaction: The intermediate is then reacted with decanedihydrazide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Prop-2-yn-1-yloxy)naphthalene
- 2-iodo-N-(prop-2-yn-1-yl)acetamide
Uniqueness
N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C30H34N4O4 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]decanediamide |
InChI |
InChI=1S/C30H34N4O4/c1-3-21-37-27-17-13-11-15-25(27)23-31-33-29(35)19-9-7-5-6-8-10-20-30(36)34-32-24-26-16-12-14-18-28(26)38-22-4-2/h1-2,11-18,23-24H,5-10,19-22H2,(H,33,35)(H,34,36)/b31-23+,32-24+ |
Clave InChI |
LHXAAVMBRIIZHW-QBRCKEFASA-N |
SMILES isomérico |
C#CCOC1=CC=CC=C1/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=CC=C2OCC#C |
SMILES canónico |
C#CCOC1=CC=CC=C1C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=CC=C2OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B15021788.png)
![4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline](/img/structure/B15021793.png)

![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B15021801.png)



![2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B15021824.png)
![4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15021827.png)
![2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B15021843.png)
![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B15021847.png)
![3-[(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15021855.png)
![3-methyl-6-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021860.png)

